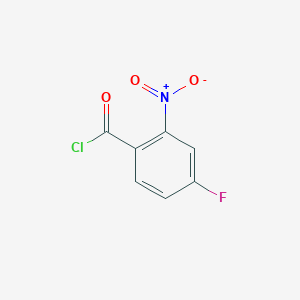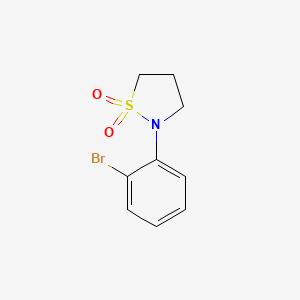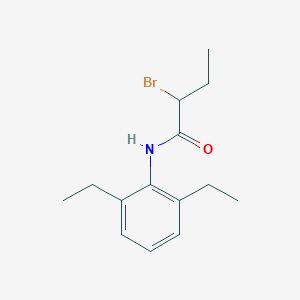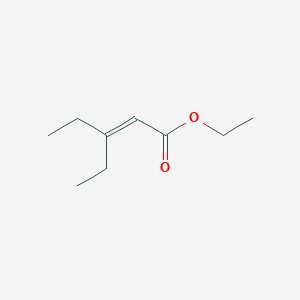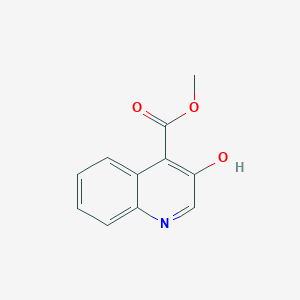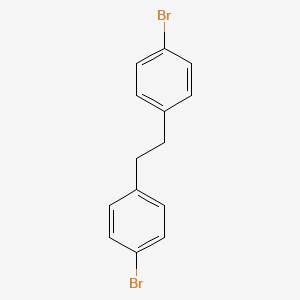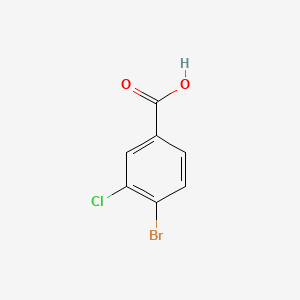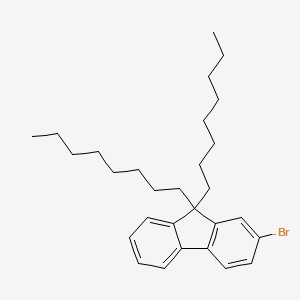
2-Bromo-9,9-dioctil-9H-fluoreno
Descripción general
Descripción
2-Bromo-9,9-dioctyl-9H-fluorene, commonly referred to as 2-Br-9,9-dioctyl-9H-fluorene, is a synthetic fluorene compound with a wide range of applications in organic and medicinal chemistry. It is a colorless solid that is soluble in common organic solvents. It has been studied for its potential uses in the synthesis of a variety of organic compounds, as well as for its potential medicinal applications.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
2-Bromo-9,9-dioctil-9H-fluoreno: se utiliza en el desarrollo de OLED debido a sus excelentes propiedades electroluminiscentes. El compuesto sirve como precursor para crear polímeros emisores de luz azul que son esenciales para la tecnología de visualización a todo color . Los OLED se benefician de la capacidad de este compuesto para facilitar la transferencia de energía eficiente y la emisión de luz.
Celdas solares orgánicas (OSC)
En el campo de las energías renovables, This compound se aplica en la fabricación de OSC. Sus propiedades estructurales permiten el ajuste fino de las características electrónicas de las capas fotovoltaicas, mejorando el rendimiento de las celdas solares al mejorar la absorción de luz y el transporte de carga .
Dispositivos fotónicos
Las propiedades fotofísicas del compuesto lo convierten en un candidato para su uso en diversos dispositivos fotónicos. Su alto índice de refracción y su capacidad para formar fases autoordenadas contribuyen al desarrollo de láseres de retroalimentación distribuida (DFB) y otras estructuras fotónicas que requieren un control preciso sobre las interacciones luz-materia .
Transistores de película delgada
This compound: puede emplearse en la producción de transistores de película delgada (TFT). Estos dispositivos son integrales para el funcionamiento de las pantallas de cristal líquido (LCD) y los sensores. La estabilidad térmica y las propiedades semiconductoras del compuesto son ventajosas para crear TFT duraderos y sensibles .
Síntesis química y ciencia de materiales
Este compuesto es un reactivo versátil en la síntesis química, particularmente en la creación de moléculas orgánicas complejas con propiedades electrónicas específicas. También se utiliza en la investigación de ciencia de materiales para explorar nuevos materiales con aplicaciones potenciales en electrónica y nanotecnología .
Química analítica
En química analítica, This compound se utiliza como un compuesto estándar o de referencia en varios métodos cromatográficos y espectroscópicos. Sus propiedades físicas y químicas bien definidas lo hacen adecuado para calibrar instrumentos y validar procedimientos analíticos .
Safety and Hazards
When handling 2-Bromo-9,9-dioctyl-9H-fluorene, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
It is known that fluorene derivatives are often used in the field of organic electronics , suggesting that their targets could be electronic devices or systems where they contribute to the conduction of electric current.
Mode of Action
2-Bromo-9,9-dioctyl-9H-fluorene is a fluorene derivative that shows π-electron conjugation . This property allows the compound to interact with its targets by facilitating the movement of electrons, which is crucial in electronic applications .
Biochemical Pathways
Its synthesis involves chemical reactions that could be considered analogous to biochemical pathways .
Pharmacokinetics
Its physical properties such as its molecular weight (46955 g/mol) and its form (liquid or solid or semi-solid or lump) can influence its behavior in a given environment .
Result of Action
The primary result of the action of 2-Bromo-9,9-dioctyl-9H-fluorene is its contribution to the conduction of electric current in organic electronic devices . It has a high fluorescent and high electron delocalization, which can be used as a non-linear optical (NLO) material .
Action Environment
The action of 2-Bromo-9,9-dioctyl-9H-fluorene can be influenced by environmental factors such as temperature and light exposure . It is recommended to keep it in a dark place, sealed in dry, at room temperature . These conditions can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2-bromo-9,9-dioctylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGRPGDCPNGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514137 | |
| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302554-80-9 | |
| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9,9-di-n-octylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


